molecular formula C7H10N2O6 B2862977 Ethyl 2-amino-2-cyanoacetate oxalate CAS No. 150464-08-7

Ethyl 2-amino-2-cyanoacetate oxalate

Cat. No.: B2862977
CAS No.: 150464-08-7
M. Wt: 218.165
InChI Key: YZIZYKCWIMZEMB-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-cyanoacetate oxalate is an organic compound with the molecular formula C5H8N2O2. It is a derivative of cyanoacetate and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • From Ethyl Cyanoacetate: Ethyl cyanoacetate can be reacted with ammonia under specific conditions to form this compound.

  • From Ethyl 2-cyanoacetate: Ethyl 2-cyanoacetate can be treated with oxalic acid to produce this compound.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the cyano group to an amino group, leading to different derivatives.

  • Substitution: Substitution reactions can occur at the cyano or amino groups, resulting in a variety of substituted products.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and amides.

  • Reduction Products: Amines and other reduced derivatives.

  • Substitution Products: A wide range of substituted cyanoacetates and aminoacetates.

Scientific Research Applications

Ethyl 2-amino-2-cyanoacetate oxalate is used in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme mechanisms and biochemical pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl Cyanoacetate: Similar structure but lacks the amino group.

  • Ethyl 2-cyanoacetate: Similar structure but different functional groups.

  • Ethyl 2-aminoacetate: Similar structure but different cyano group.

Uniqueness: Ethyl 2-amino-2-cyanoacetate oxalate is unique due to its combination of cyano and amino groups, which allows for diverse chemical reactions and applications compared to similar compounds.

Properties

IUPAC Name

ethyl 2-amino-2-cyanoacetate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2.C2H2O4/c1-2-9-5(8)4(7)3-6;3-1(4)2(5)6/h4H,2,7H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZIZYKCWIMZEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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